[4-(Pyridazin-3-yl)phenyl]acetic acid
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Overview
Description
[4-(Pyridazin-3-yl)phenyl]acetic acid is a compound that features a pyridazine ring attached to a phenylacetic acid moiety. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the pyridazine ring in this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridazin-3-yl)phenyl]acetic acid typically involves the formation of the pyridazine ring followed by its attachment to the phenylacetic acid moiety. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate ring closure.
Industrial Production Methods
Industrial production of pyridazine derivatives, including this compound, often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Pyridazin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridazine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
[4-(Pyridazin-3-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [4-(Pyridazin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler compound with similar pharmacological activities.
Pyridazinone: A derivative with a keto group, known for its diverse biological activities.
Phenylacetic acid: A simpler acid that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
[4-(Pyridazin-3-yl)phenyl]acetic acid is unique due to the combination of the pyridazine ring and the phenylacetic acid moiety. This combination enhances its pharmacological profile, making it more effective in certain applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-(4-pyridazin-3-ylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)8-9-3-5-10(6-4-9)11-2-1-7-13-14-11/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSQFFJVXKHJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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